
1-Chloroheptadecafluorooctane
Overview
Description
1-Chloroheptadecafluorooctane (CAS 307-33-5) is a perfluoroalkyl substance (PFAS) with the molecular formula C₈ClF₁₇, featuring a linear octane backbone substituted with 17 fluorine atoms and one chlorine atom at the terminal position. This compound has been detected in environmental and biological matrices, such as greater flamingo blood, using advanced analytical techniques like liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . Its structural rigidity and strong carbon-fluorine bonds contribute to exceptional chemical stability, thermal resistance, and environmental persistence, making it a subject of regulatory scrutiny due to bioaccumulation concerns .
Preparation Methods
The synthesis of 1-chloroheptadecafluorooctane typically involves multi-step reactions, including the use of Grignard reagents and fluorination reactions . The process is complex and requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the highly reactive intermediates and to ensure the purity of the final product .
Chemical Reactions Analysis
1-Chloroheptadecafluorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: Under specific conditions, the compound can be reduced to form different fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of various oxidized products.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemical Research Applications
Solvent and Reagent in Organic Synthesis
1-Chloroheptadecafluorooctane is often utilized as a solvent and reagent in organic synthesis due to its stability and ability to dissolve a variety of organic compounds. Its unique carbon-fluorine bonds confer exceptional resistance to degradation, making it ideal for reactions that require prolonged exposure to reactive environments.
Comparison with Similar Compounds
The compound's reactivity can be contrasted with other fluorinated compounds:
Compound Name | Key Features | Applications |
---|---|---|
Perfluorooctane | Lacks chlorine; different reactivity | Used in high-performance lubricants |
Perfluorononane | Longer carbon chain; distinct properties | Employed in specialty chemical production |
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | Similar structure; variations in reactivity | Investigated for environmental impact studies |
Biological Research Applications
Studies on Cell Membranes
Due to its hydrophobic characteristics, this compound is employed in biological studies focusing on cell membranes and lipid interactions. It aids in understanding how fluorinated compounds influence membrane dynamics and cellular processes.
Drug Delivery Systems
Research is ongoing into the potential use of this compound in drug delivery systems. Its stability could enhance the efficacy of drug formulations by improving bioavailability and targeting specific tissues.
Medical Applications
Contrast Agents in Medical Imaging
The compound is being investigated as a potential contrast agent for medical imaging techniques such as MRI. Its unique properties may allow for better visualization of tissues and organs due to its ability to alter magnetic resonance signals.
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its properties are leveraged in producing lubricants and surface-active agents that require high thermal stability and resistance to oxidation.
Case Study 1: Environmental Impact Assessment
A study conducted by NTNU focused on the environmental persistence of per- and polyfluoroalkyl substances (PFAS), including this compound. The research highlighted the compound's potential to accumulate in biological systems and its long-term effects on ecosystems .
Case Study 2: Drug Formulation Development
Research published in various pharmaceutical journals has explored the incorporation of this compound into drug formulations aimed at enhancing solubility and stability. Preliminary results indicate improved performance metrics compared to traditional solvents .
Mechanism of Action
The mechanism by which 1-chloroheptadecafluorooctane exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer exceptional chemical stability and resistance to degradation. The compound interacts with molecular targets through hydrophobic interactions, affecting the structure and function of biological membranes and other macromolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-Chloroheptadecafluorooctane with structurally or functionally related fluorinated and chlorinated compounds, emphasizing their chemical properties, environmental impacts, and applications.
Structural and Functional Group Comparisons
This compound (C₈ClF₁₇)
- Structure : Linear perfluoroalkane with a single chlorine substituent.
- Functional Groups : Terminal chlorine (–Cl) and perfluorinated carbon chain (–CF₂–CF₂–).
- Key Properties : High molecular weight (≈470 g/mol), low volatility, and resistance to degradation .
Chlorodifluoromethane (HCFC-22, CHClF₂)
- Structure : Simple hydrochlorofluorocarbon (HCFC) with one chlorine, two fluorines, and one hydrogen attached to methane.
- Functional Groups : –Cl and –F substituents on a methane backbone.
1-Chloro-1,1-difluoroethane (HCFC-142b, C₂H₃ClF₂)
- Structure : Ethane derivative with two fluorine atoms and one chlorine on the same carbon.
- Functional Groups : –CF₂Cl group.
Tetradecafluorohexane (C₆F₁₄)
- Structure : Perfluorinated hexane without chlorine.
- Functional Groups : Fully fluorinated carbon chain (–CF₂–).
- Key Properties : Extremely inert, zero ODP, but high GWP (≈9,200), used in electronics cooling and heat-transfer fluids .
1-Chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane (C₅ClF₉)
- Structure : Cyclopentane ring substituted with nine fluorine atoms and one chlorine.
- Functional Groups : Cyclic fluorocarbon with –Cl substituent.
Environmental and Regulatory Profiles
*Estimated based on perfluorocarbon analogs.
Key Findings:
Global Warming : All compared compounds have high GWP due to fluorine content. This compound’s GWP is extrapolated to be lower than Tetradecafluorohexane but higher than HCFCs .
Persistence : this compound and Tetradecafluorohexane are environmentally persistent, while HCFCs degrade faster (years vs. decades) due to C–H bond reactivity .
Biological Activity
1-Chloroheptadecafluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by its unique chemical structure, which includes a long carbon chain fully substituted with fluorine atoms. This compound has garnered attention due to its persistence in the environment and potential biological effects.
This compound is notable for its strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation. This stability raises concerns regarding its accumulation in biological systems and the environment. The compound's molecular formula is , and it exhibits hydrophobic characteristics due to the fluorinated carbon chain.
Toxicological Studies
Research on the toxicological effects of this compound is limited but highlights several key areas:
- Bioaccumulation : Studies indicate that PFAS compounds can bioaccumulate in organisms. For example, certain PFAS have shown the ability to accumulate in higher trophic level organisms, suggesting a potential for this compound to enter food webs .
- Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal systems. While specific data on this compound is scarce, related compounds within the PFAS family have demonstrated endocrine-disrupting properties .
- Immunotoxicity : Research has indicated that exposure to PFAS can lead to immunotoxic effects, potentially impairing immune responses . This effect raises concerns about the health implications of exposure to this compound.
In Vivo and In Vitro Studies
- Animal Studies : Limited animal studies have been conducted on similar compounds within the PFAS family. These studies often reveal alterations in liver function, lipid metabolism, and immune response. The extrapolation of these findings to this compound suggests potential adverse effects, although direct studies are necessary for confirmation.
- Cell Culture Experiments : In vitro studies using cell lines exposed to fluorinated compounds have shown cytotoxic effects at high concentrations. These findings warrant further investigation into the specific cellular mechanisms affected by this compound.
Case Studies
While direct case studies specifically addressing this compound are lacking, broader research on PFAS provides valuable insights:
- Environmental Impact : A case study in a contaminated site revealed significant levels of PFAS in groundwater and biota, emphasizing the need for monitoring and remediation efforts . The persistence of such compounds raises questions about their long-term biological impacts.
- Human Health Studies : Epidemiological studies have linked PFAS exposure to various health outcomes, including increased cholesterol levels and thyroid disease. Although these studies do not specifically mention this compound, they highlight potential health risks associated with similar compounds .
Data Table: Summary of Biological Effects of PFAS Compounds
Biological Effect | Observed Compounds | Notes |
---|---|---|
Bioaccumulation | Various PFAS | Accumulation in wildlife and humans |
Endocrine Disruption | Perfluorooctanoic acid | Potential disruption of hormonal functions |
Immunotoxicity | Perfluorinated compounds | Impaired immune response noted |
Liver Toxicity | Perfluorononanoic acid | Alterations in liver function observed |
Q & A
Basic Research Questions
Q. How can researchers detect trace levels of 1-Chloroheptadecafluorooctane in environmental samples?
- Methodology : Utilize liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution detection. Solid-phase extraction (SPE) using C18 cartridges is recommended for sample preparation. Calibration curves should be constructed with isotopically labeled internal standards (e.g., -labeled analogs) to account for matrix effects. Detection limits as low as 0.1 ng/L have been reported in aqueous matrices .
Advanced Research Questions
Q. How should researchers resolve contradictions in environmental persistence data for this compound across studies?
- Methodology : Apply systematic review frameworks (e.g., PICO) to identify variables influencing discrepancies, such as differences in soil organic carbon content or microbial activity. Meta-analyses should stratify data by environmental compartment (water, soil, biota) and employ sensitivity analysis to weigh studies based on methodological rigor (e.g., adherence to OECD guidelines for degradation studies). Cross-validation using controlled microcosm experiments can isolate confounding factors .
Q. What advanced modeling approaches are suitable for predicting the toxicokinetics of this compound in mammalian systems?
- Methodology : Physiologically based pharmacokinetic (PBPK) models should integrate in vitro hepatic clearance data (e.g., human liver microsomes) and partition coefficients (log P). Parameterize models using in silico tools like EPI Suite for solubility and permeability estimates. Validate against in vivo rodent studies, focusing on bioaccumulation in lipid-rich tissues. Critical effect levels (NOAELs/LOAELs) must be derived from dose-response curves with 95% confidence intervals .
Q. How can researchers design experiments to investigate the photooxidative degradation pathways of this compound?
- Methodology : Use solar simulators with UV-Vis irradiation (290–800 nm) to mimic environmental conditions. Monitor degradation products via high-resolution tandem MS (HRMS/MS) and identify intermediates using isotopic labeling. Quantum chemical calculations (e.g., DFT) can predict reaction energetics and validate observed pathways. Experimental protocols must specify irradiance levels (W/m) and quenching methods to arrest secondary reactions .
Q. Methodological Frameworks and Best Practices
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on bioaccumulation should justify sample sizes using power analysis and include negative controls to exclude background contamination .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating primary data (main manuscript) and supplementary details (e.g., NMR spectra, raw chromatograms). Use standardized units (e.g., ng/g wet weight for tissue concentrations) .
- Ethical Compliance : Obtain institutional approval for studies involving vertebrate animals or human-derived materials. Explicitly state compliance with OECD test guidelines or REACH regulations in methodologies .
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVYTZLRTMPUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC8F17, C8ClF17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184724 | |
Record name | 1-Chloroheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-33-5 | |
Record name | Perfluorooctyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroheptadecafluorooctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroheptadecafluorooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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